molecular formula C13H10N2O B1456744 6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one CAS No. 95874-01-4

6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

Cat. No.: B1456744
CAS No.: 95874-01-4
M. Wt: 210.23 g/mol
InChI Key: GYOAAIHGHIQWPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (CAS: 95874-01-4) is a bicyclic heterocyclic compound comprising a fused pyrrole-pyridine core with a ketone group at position 5 and a phenyl substituent at position 4. Its molecular formula is C₁₃H₁₀N₂O, with a molecular weight of 210.23 g/mol . The compound is synthesized via multicomponent reactions, such as the Ugi-Zhu reaction, which enables efficient incorporation of diverse substituents into the pyrrolo[3,4-b]pyridin-5-one scaffold .

Key structural features include:

  • Phenyl group at position 6: Influences electronic properties and steric bulk.
  • Ketone at position 5: Provides a site for hydrogen bonding or further functionalization.

Properties

IUPAC Name

6-phenyl-7H-pyrrolo[3,4-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c16-13-11-7-4-8-14-12(11)9-15(13)10-5-2-1-3-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOAAIHGHIQWPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=N2)C(=O)N1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

  • Aldehydes: Benzaldehyde or substituted benzaldehydes (e.g., 4-chlorobenzaldehyde) are used as carbonyl components.
  • Amines: 3-morpholinopropan-1-amine or other substituted amines.
  • Isocyanides: Derived from amino acids such as phenylalanine or tyrosine via α-isocyanoacetamides.
  • Maleic anhydride: Acts as a dienophile in the aza-Diels–Alder cycloaddition.

Catalysts and Solvents

  • Lewis acid catalysts: Scandium(III) triflate (Sc(OTf)3), ytterbium(III) triflate (Yb(OTf)3), and indium(III) chloride (InCl3) have been tested.
  • Solvents: Toluene has been identified as the optimal solvent due to its ability to dissolve all reactants effectively.
  • Heating: Microwave irradiation is commonly employed to accelerate the reaction.

Optimal Conditions

A screening study revealed that the best yields (up to 82%) were obtained using:

  • Toluene as solvent,
  • Ytterbium(III) triflate as catalyst (3 mol%),
  • Microwave heating at 65–80 °C.
Entry Solvent Catalyst Yield (%)
1 MeOH Sc(OTf)3 23
2 EtOH Sc(OTf)3 17
3 CH3CN Sc(OTf)3 10
4 Toluene Sc(OTf)3 65
5 Toluene NH4Cl (Brønsted acid) 24
6 Toluene Yb(OTf)3 82
7 Toluene InCl3 51

Table 1: Catalyst and solvent screening for the synthesis of pyrrolo[3,4-b]pyridin-5-one derivatives.

Stepwise Mechanism

  • Imine Formation: The aldehyde and amine condense to form an imine intermediate.
  • Activation: The imine is activated by the Lewis acid catalyst to form an iminium-like cation.
  • Nucleophilic Attack: The isocyanide attacks the iminium ion, leading to the formation of a 5-aminooxazole intermediate.
  • Cycloaddition: Maleic anhydride undergoes an aza-Diels–Alder cycloaddition with the 5-aminooxazole.
  • Post-cycloaddition Transformations: Subsequent N-acylation, decarboxylation, and dehydration steps occur in situ, yielding the final pyrrolo[3,4-b]pyridin-5-one core.

This cascade process forms several new C–C and C–N bonds with high atom economy, producing only water and carbon dioxide as by-products.

Synthesis of Key Intermediates

The α-isocyanoacetamides used as isocyanide components are synthesized in three steps from amino acids such as phenylalanine or tyrosine, following the protocol by Zhu and Bienaymé. This involves:

  • Protection of the amino acid,
  • Conversion to the corresponding α-isocyanoacetamide,
  • Purification before use in the multicomponent reaction.

Advantages of the Method

Research Findings and Applications

  • The synthesized this compound derivatives have been evaluated for biological activities, including antiviral and anticancer properties.
  • The synthetic methodology supports rapid generation of compound libraries for drug discovery.
  • The use of different catalysts and solvents has been systematically studied to optimize the reaction conditions for different substituted derivatives.

Biological Activity

6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a compound of interest due to its potential biological activities, particularly in the context of cancer therapeutics. This article synthesizes current research findings on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C13H10N2OC_{13}H_{10}N_2O. It features a pyrrolo[3,4-b]pyridine core structure that is known for its interaction with various biological targets.

Anticancer Properties

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance:

  • In Vitro Studies : A study evaluated several derivatives of pyrrolo[3,4-b]pyridin-5-one against breast cancer cell lines MDA-MB-231 and MCF-7. The most active compound demonstrated a significant reduction in cell viability at concentrations as low as 6.25 μM, indicating strong anticancer potential .
  • Mechanism of Action : The compound appears to interact with multiple membrane proteins implicated in cancer progression. Notable targets include:
    • 5-HT6
    • mGluR2
    • GhrelinR
    • H3 receptor
    • Ox2R

These interactions suggest that the compound may exhibit inhibitory properties similar to established antineoplastic agents .

Other Biological Activities

Beyond its anticancer effects, there are indications that this compound may serve as an allosteric modulator for muscarinic receptors, specifically M4. This modulation could have implications for treating cognitive disorders and other conditions influenced by cholinergic signaling .

Case Studies

  • Breast Cancer Inhibition : In a specific case study involving the evaluation of various pyrrolo[3,4-b]pyridin derivatives, one compound (designated as 1f) showed remarkable selectivity for triple-negative breast cancer (TNBC) cells. It decreased cell viability significantly compared to other tested compounds .
  • Target Interaction Analysis : A detailed target analysis indicated that compounds within this series could potentially inhibit pathways critical for tumor growth and survival. This positions them as promising candidates for further development in cancer therapy .

Data Summary

CompoundTargeted Cell LineIC50 (μM)Mechanism
1fMDA-MB-2316.25Receptor inhibition
OthersMCF-7VariesMultiple targets

Scientific Research Applications

Allosteric Modulation of Muscarinic Receptors

One of the prominent applications of 6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is its role as an allosteric modulator of the M4 muscarinic acetylcholine receptor. Research indicates that compounds in this class can enhance the receptor's activity without directly activating it, which may lead to therapeutic effects in conditions such as schizophrenia and Parkinson's disease .

Potential Benefits:

  • Neurological Disorders: The modulation of M4 receptors is associated with improved cognitive functions and reduced symptoms in various neurological disorders.
  • Psychiatric Disorders: These compounds may offer new avenues for treating conditions like depression and anxiety by altering neurotransmitter dynamics.

Synthesis of Antibiotics

The compound also serves as a key intermediate in the synthesis of quinolone antibiotics, such as moxifloxacin. This antibiotic is widely used for its effectiveness against a broad spectrum of bacterial infections . The synthesis involves reactions that can yield high purity and specificity, making it a valuable component in pharmaceutical manufacturing.

Synthesis Pathways

The synthesis typically involves:

  • Refluxing benzylamine with pyridinedicarboxylic anhydride in acetic acid to form the desired compound.
  • Subsequent purification steps to isolate the product with high yield and purity.
StepReagentsConditionsYield
1Benzylamine + Pyridinedicarboxylic AnhydrideReflux in Acetic Acid57%

Study on M4 Modulation

A study highlighted the efficacy of this compound derivatives in enhancing M4 receptor activity. The research demonstrated significant improvements in cognitive function in animal models, suggesting potential applications in human therapies for cognitive deficits associated with various psychiatric disorders .

Antibiotic Development

Another case study focused on the synthesis of moxifloxacin from this compound, showcasing its importance in antibiotic development. The study reported successful yields and effective antibacterial activity against resistant strains, underscoring the compound's utility in modern pharmacology .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one 6-Ph C₁₃H₁₀N₂O 210.23 Base structure; minimal steric hindrance
2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl) 2-Bn, 3-morpholino, 6-triazolylmethyl, 7-(4-ClPh) C₃₃H₂₈ClN₇O₂ 598.08 Enhanced solubility due to triazole; potential kinase inhibition
2-Chloro-6-(4-methoxybenzyl) 2-Cl, 6-(4-MeOBn) C₁₅H₁₃ClN₂O₂ 288.73 Electron-withdrawing Cl improves stability; methoxy enhances lipophilicity
7-(Thiophen-2-yl)-6-(thiophen-2-ylmethyl) 7-Th, 6-ThCH₂ C₂₂H₂₀N₂O₂S₂ 408.53 Thiophene groups increase π-conjugation; potential optoelectronic applications
6-(2-Hydroxyethyl) 6-HOCH₂CH₂ C₉H₁₀N₂O₂ 178.19 Hydroxyethyl improves water solubility; polar interactions
3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (HCl salt) 3-F C₇H₈FN₂·HCl 176.61 Fluorine enhances metabolic stability; hydrochloride salt improves crystallinity

Electronic and Steric Modifications

  • Phenyl vs. Thiophene derivatives (e.g., ) exhibit higher π-electron density, favoring charge-transfer interactions in materials science.
  • Morpholino and Triazole Substituents: Morpholino groups (e.g., ) enhance solubility and mimic transition states in enzyme inhibition. Triazole moieties () contribute to click chemistry applications and metal coordination.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one in laboratory settings?

  • Methodology : Synthesis typically involves cyclization of precursors such as substituted pyridines or pyrroles. A common approach includes:

  • Step 1 : Reacting 2-chloropyridine derivatives with phenyl-substituted amines under basic conditions (e.g., NaH or KOtBu in DMF/THF) .
  • Step 2 : Cyclization via intramolecular nucleophilic substitution, followed by oxidation to form the ketone moiety .
  • Yield optimization : Use anhydrous solvents and inert gas (N₂/Ar) to minimize side reactions. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .

Q. How should researchers characterize the purity and structure of this compound?

  • Analytical workflow :

  • Purity : HPLC (C18 column, acetonitrile/water gradient) or GC-MS for volatile impurities .
  • Structural confirmation :
  • NMR : ¹H/¹³C NMR to verify aromatic protons (δ 7.2–8.5 ppm) and ketone carbonyl (δ ~190 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z 210.23 (C₁₃H₁₀N₂O) .
  • Crystallography : Single-crystal X-ray diffraction for absolute configuration (if crystals are obtainable) .

Q. What are the solubility and storage guidelines for this compound?

  • Solubility : Moderately soluble in DMSO, DMF, and chlorinated solvents (e.g., dichloromethane). Limited solubility in water (<0.1 mg/mL) .
  • Storage : Store at 2–8°C under inert atmosphere (argon) in amber vials to prevent photodegradation and oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

  • Key variables :

  • Temperature : Maintain 80–100°C during cyclization to balance reaction rate and side-product formation .
  • Catalyst screening : Test Pd(PPh₃)₄ or CuI for coupling steps in cross-reactions .
  • Byproduct mitigation : Use scavengers (e.g., molecular sieves) to absorb water in moisture-sensitive steps .
    • Data-driven approach : Design-of-experiment (DoE) models to analyze interactions between variables (e.g., solvent polarity, base strength) .

Q. What mechanistic insights explain the formation of impurities during synthesis?

  • Common impurities :

  • Dehalogenation products : Arise from incomplete substitution of chloro intermediates .
  • Oxidation byproducts : Over-oxidation of the pyrrolidine ring to pyridine-N-oxide .
    • Mitigation :
  • Monitor reaction progress via TLC or in-situ IR spectroscopy.
  • Introduce reducing agents (e.g., Na₂S₂O₃) to suppress oxidation .

Q. How does structural modification at the phenyl ring affect biological activity?

  • Case study : Analogues with electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring show enhanced FGFR inhibitory activity (IC₅₀ < 1 μM) compared to unsubstituted derivatives .
  • Experimental design :

  • Synthesize derivatives via Suzuki-Miyaura coupling .
  • Evaluate bioactivity using kinase inhibition assays (e.g., ELISA-based phosphorylation assays) .

Q. How should researchers resolve contradictions in reported spectral data?

  • Example : Discrepancies in NMR chemical shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or tautomerism.
  • Resolution :

  • Cross-validate with computational methods (DFT calculations for predicted shifts) .
  • Compare with structurally similar compounds (e.g., 6-benzyl derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Reactant of Route 2
Reactant of Route 2
6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.